In-Depth Technical Guide to 2-Chloro-3-iodoisonicotinonitrile
In-Depth Technical Guide to 2-Chloro-3-iodoisonicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chloro-3-iodoisonicotinonitrile, a halogenated pyridine derivative of interest in medicinal chemistry and drug discovery. The document details its chemical and physical properties, outlines a potential synthetic pathway with experimental protocols, and discusses its relevance in the broader context of drug development.
Chemical Identity and Properties
2-Chloro-3-iodoisonicotinonitrile, also known as 2-chloro-3-iodopyridine-4-carbonitrile, is a solid organic compound. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 908279-56-1 | [1] |
| Molecular Formula | C₆H₂ClIN₂ | [1][2] |
| Molecular Weight | 264.45 g/mol | [2] |
| Physical Form | Solid | [1] |
| Purity | Typically available at 95% or ≥98% | [1][2] |
| Boiling Point | 318.3±42.0 °C at 760 mmHg (Predicted) | [2] |
| Storage | Store in a dry, sealed place. | [2] |
Synonyms:
Synthesis and Experimental Protocols
A plausible synthetic route for 2-Chloro-3-iodoisonicotinonitrile involves a two-step process starting from 2-chloro-4-aminopyridine. The first step is an iodination reaction to introduce an iodine atom at the 3-position of the pyridine ring. The second step is a Sandmeyer reaction to convert the 4-amino group to a nitrile group.
Step 1: Synthesis of 2-Chloro-3-iodo-4-aminopyridine
This reaction involves the direct iodination of 2-chloro-4-aminopyridine using an iodinating agent such as iodine monochloride.
Experimental Protocol:
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Materials: 2-chloro-4-aminopyridine, iodine monochloride, glacial acetic acid, sodium acetate trihydrate (or potassium acetate), ethyl acetate, sodium bicarbonate solution, brine, and anhydrous sodium sulfate.[3]
-
Procedure:
-
In a round-bottomed flask, dissolve 2-chloro-4-aminopyridine and sodium acetate trihydrate in glacial acetic acid.[3]
-
Add a solution of iodine monochloride in glacial acetic acid dropwise to the mixture.[3]
-
Heat the reaction mixture at 70°C for several hours (e.g., 4-16 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[3]
-
After completion, cool the mixture and concentrate it under reduced pressure.[3]
-
Neutralize the residue with a 10% sodium bicarbonate solution and extract the product with ethyl acetate.[3]
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.[3]
-
Remove the solvent under reduced pressure to obtain the crude product.[3]
-
Purify the crude product by column chromatography on silica gel.[3]
-
Caption: Synthesis of 2-Chloro-3-iodo-4-aminopyridine.
Step 2: Synthesis of 2-Chloro-3-iodoisonicotinonitrile via Sandmeyer Reaction
The Sandmeyer reaction is a well-established method for converting an aryl amine to an aryl halide or pseudohalide, including a nitrile, via a diazonium salt intermediate.[4][5]
General Experimental Protocol (adapted for this specific transformation):
-
Materials: 2-Chloro-3-iodo-4-aminopyridine, sodium nitrite, hydrochloric acid, copper(I) cyanide, sodium cyanide, and an appropriate solvent.
-
Procedure:
-
Diazotization:
-
Suspend 2-Chloro-3-iodo-4-aminopyridine in a cooled aqueous solution of hydrochloric acid (e.g., 0-5°C).
-
Slowly add an aqueous solution of sodium nitrite while maintaining the low temperature. The formation of the diazonium salt is typically indicated by a color change.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. Nitrogen gas evolution is expected.
-
The reaction mixture is often gently warmed to ensure complete decomposition of the diazonium salt.
-
-
Work-up and Purification:
-
After the reaction is complete, extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, then dry it over an anhydrous drying agent.
-
Remove the solvent under reduced pressure.
-
Purify the crude 2-Chloro-3-iodoisonicotinonitrile by column chromatography or recrystallization.
-
-
Caption: Sandmeyer reaction for the synthesis of the target compound.
Applications in Drug Development
While specific biological activity and targets for 2-Chloro-3-iodoisonicotinonitrile are not extensively documented in publicly available literature, its structural features suggest potential applications in medicinal chemistry.
-
Scaffold for Screening Libraries: Molecules with diverse functionalities and substitution patterns, such as the title compound, are valuable components of screening libraries used in high-throughput screening (HTS) to identify novel hits for various biological targets.[6][7]
-
Potential for Covalent Inhibition: The nitrile group can act as an electrophilic warhead, enabling the molecule to form covalent bonds with specific residues, such as cysteine, in the active site of an enzyme.[8] This can lead to irreversible inhibition, a strategy employed in the development of some targeted therapies.[9]
-
Enzyme Inhibition: The overall structure may allow it to act as a competitive or non-competitive inhibitor of various enzymes.[10][11] The specific nature of inhibition would depend on the target enzyme's active site architecture.
It is important to note that without specific experimental data, the biological activity of 2-Chloro-3-iodoisonicotinonitrile remains speculative. Further research, including in vitro screening and biological assays, is necessary to elucidate its pharmacological profile.
Signaling Pathways: A Theoretical Perspective
Given the absence of specific data for 2-Chloro-3-iodoisonicotinonitrile, a diagram of a hypothetical signaling pathway where a small molecule inhibitor might act is presented below for illustrative purposes. For instance, many signaling pathways involved in cell proliferation, such as the MAP kinase pathway, are common targets for small molecule inhibitors in cancer drug discovery.
Caption: Hypothetical inhibition of the MAPK signaling pathway.
This guide serves as a foundational resource for researchers interested in 2-Chloro-3-iodoisonicotinonitrile. Further experimental investigation is warranted to fully characterize its properties and explore its potential as a lead compound in drug discovery.
References
- 1. 2-Chloro-3-iodoisonicotinonitrile | CymitQuimica [cymitquimica.com]
- 2. CAS 908279-56-1 | 2-Chloro-3-iodoisonicotinonitrile - Synblock [synblock.com]
- 3. 2-CHLORO-3-IODOPYRIDIN-4-AMINE synthesis - chemicalbook [chemicalbook.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluating and evolving a screening library in academia: the St. Jude approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening Libraries – Center for Drug Discovery [cdd.wustl.edu]
- 8. chemscene.com [chemscene.com]
- 9. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Divergent Modes of Enzyme Inhibition in a Homologous Structure-Activity Series - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Untitled Document [ucl.ac.uk]
